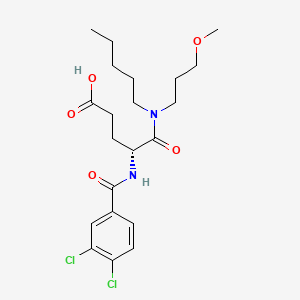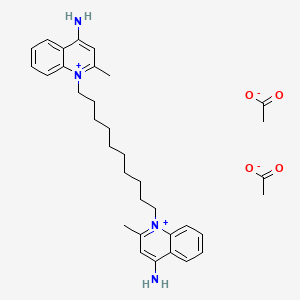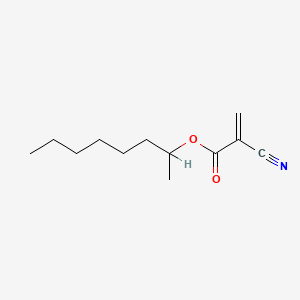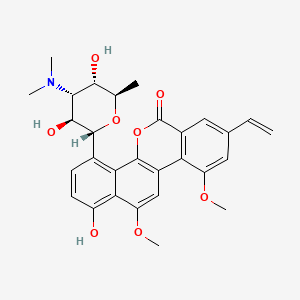
Dexloxiglumide
Descripción general
Descripción
Dexloxiglumide es un fármaco que actúa como antagonista de la colecistoquinina, específicamente selectivo para el subtipo A de la colecistoquinina. Inhibe la motilidad gastrointestinal y reduce las secreciones gástricas. This compound se está investigando como un posible tratamiento para varios problemas gastrointestinales, incluido el síndrome del intestino irritable, la dispepsia, el estreñimiento y la pancreatitis .
Aplicaciones Científicas De Investigación
Dexloxiglumide tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las interacciones y mecanismos de los antagonistas de la colecistoquinina.
Biología: this compound se utiliza para investigar la motilidad gastrointestinal y las secreciones gástricas.
Mecanismo De Acción
Dexloxiglumide actúa como un antagonista selectivo del receptor de la colecistoquinina tipo A. Se dirige a los receptores en el sistema gastrointestinal para aumentar el vaciado gástrico y la motilidad intestinal, así como para modular la sensibilidad intestinal a la distensión . Al inhibir el receptor de la colecistoquinina A, this compound reduce la motilidad gastrointestinal y las secreciones gástricas .
Análisis Bioquímico
Biochemical Properties
Dexloxiglumide acts as a cholecystokinin antagonist, selective for the CCKA subtype . It inhibits gastrointestinal motility and reduces gastric secretions . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 .
Cellular Effects
This compound has been shown to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension . This modulation of gastrointestinal function is believed to be the primary cellular effect of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a CCKA antagonist . It targets receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension .
Temporal Effects in Laboratory Settings
This compound is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . Following multiple-dose administration, the accumulation is predictable, indicating time-independent pharmacokinetics .
Metabolic Pathways
Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of this compound to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to this compound carboxylic acid .
Transport and Distribution
This compound absorption window extends from the jejunum to the colon . The drug is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 , which may play a role in its transport and distribution within cells and tissues.
Subcellular Localization
Given its role as a CCKA antagonist, it is likely that it interacts with CCKA receptors which are located on the cell membrane .
Métodos De Preparación
Dexloxiglumide puede prepararse mediante la cristalización del producto crudo a partir de un disolvente. Un método implica el uso de éter isopropílico como disolvente para la cristalización . Este método permite la producción de this compound con características morfológicas y de tamaño de partícula específicas, lo que lo hace adecuado para la preparación a escala industrial de formas farmacéuticas orales .
Análisis De Reacciones Químicas
Dexloxiglumide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Las enzimas del citocromo P450, específicamente CYP3A4/5 y CYP2C9, metabolizan this compound para producir O-desmetil this compound.
Reducción: Existe información limitada sobre las reacciones de reducción que involucran this compound.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas del citocromo P450 para la oxidación. Los principales productos formados a partir de estas reacciones son O-desmetil this compound y ácido this compound carboxílico .
Comparación Con Compuestos Similares
Dexloxiglumide se compara con otros antagonistas de la colecistoquinina, como la lorglumida y la devazepida. Si bien estos antagonistas selectivos de la colecistoquinina A más antiguos tuvieron un éxito limitado en los ensayos y nunca llegaron al uso clínico, this compound ha mostrado un éxito moderado y todavía se está investigando . La singularidad de this compound radica en su mayor potencia y acción selectiva sobre el receptor de la colecistoquinina A .
Compuestos similares incluyen:
- Lorglumide
- Devazepide
La mayor potencia y acción selectiva de this compound lo convierten en un candidato prometedor para el tratamiento de trastornos gastrointestinales .
Propiedades
IUPAC Name |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152604 | |
| Record name | Dexloxiglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension. | |
| Record name | Dexloxiglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
119817-90-2 | |
| Record name | Dexloxiglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119817-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexloxiglumide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexloxiglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexloxiglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXLOXIGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)











